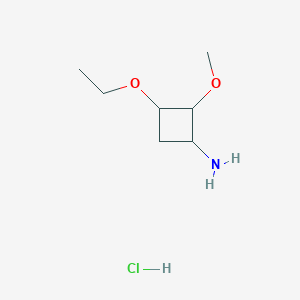

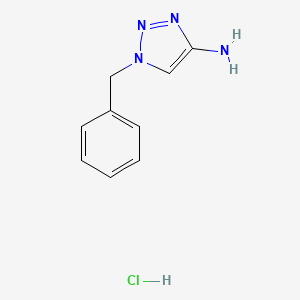

1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

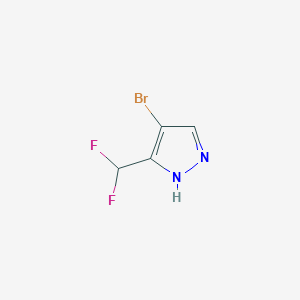

1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride is a chemical compound with the molecular weight of 210.67 . It is a polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Synthesis Analysis

The synthesis and characterisation of the homoleptic complexes [M (ttzm)2] (PF6)2 (ttzm = tris (1-benzyl-1,2,3-triazol-4-yl)-p-anisolylmethane; M = Fe (Fe), Ru (Ru), Os (Os)) have been reported . Initial attempts to prepare Ru by reaction of [Ru (p-cymene)Cl2]2 and ttzm also led to the isolation of the heteroleptic complex [Ru (p-cymene) (ttzm)] (PF6)2 .Molecular Structure Analysis

The complexes [ (tbta)Co (μ-CA -2H)Co (tbta) (CH3CN)] (BF4)21 and [ (tbta)Co (μ-OH)2Co (tbta)] (BF4)42 (tbta = tris [ (1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine and CA = chloranilic acid) were synthesized and characterized by X-ray crystallography, SQUID magnetometry and NMR spectroscopy .Chemical Reactions Analysis

This compound is known to stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 120-123°C . It is soluble in DMSO and DMF .Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives : "1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride" is utilized in the synthesis of various derivatives. For instance, Prasad et al. (2021) demonstrated its use in creating a library of 14 N-substituted pyrrolidine derivatives, which have potential applications in medicinal chemistry (Prasad et al., 2021).

Corrosion Inhibition : Triazole derivatives, including those related to "1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride", have been studied for their role as corrosion inhibitors. Chaitra et al. (2015) investigated triazole Schiff bases as corrosion inhibitors on mild steel, demonstrating their efficiency in protecting metals (Chaitra et al., 2015).

Chemical Transformations : Albert (1970) explored the transformation of 4-amino-3-benzyl-1,2,3-triazole into 4-benzylamino isomers, highlighting the chemical versatility and reactivity of triazole compounds (Albert, 1970).

Microwave-Assisted Synthesis : The compound has been used in microwave-assisted synthesis techniques. Tan et al. (2017) reported the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using microwave irradiation, showcasing an efficient method for preparing triazole derivatives (Tan et al., 2017).

Spin Crossover and Coordination Ambivalence : Schweinfurth et al. (2011) demonstrated the use of "1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride" in synthesizing cobalt complexes exhibiting spin crossover and coordination ambivalence, which is significant in materials science (Schweinfurth et al., 2011).

Antimicrobial Activities : Triazole derivatives, including those similar to "1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride", have been synthesized and evaluated for their antimicrobial activities. Bektaş et al. (2007) synthesized triazole derivatives and found some of them to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-benzyltriazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c10-9-7-13(12-11-9)6-8-4-2-1-3-5-8;/h1-5,7H,6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCXRTLSNDOUAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1378707.png)

![3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378710.png)

![Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1378713.png)